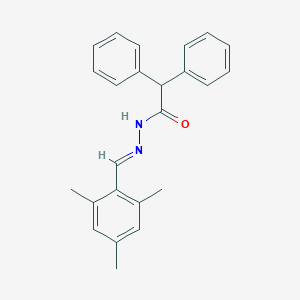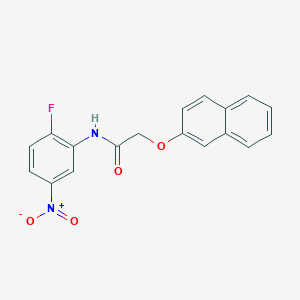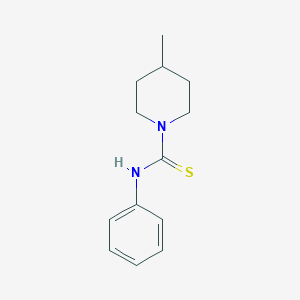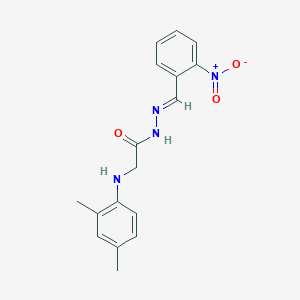
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-5-nitrophenyl)-3-phenylurea is a member of ureas.
Scientific Research Applications
Synthesis and Chemical Reactivity
- 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea derivatives have been synthesized for use in further chemical syntheses, particularly in the formation of uracil derivatives. These derivatives are noted for their biological activity and potential therapeutic applications, such as in antiviral and antineoplastic agents (Gondela & Walczak, 2006).
- The compound has been involved in studies on the proton magnetic resonance spectra of various derivatives, demonstrating its utility in advanced spectroscopic analysis (Wilshire, 1967).
Biological and Pharmacological Research
- Research has explored its nitrosourea derivatives for potential oncological applications, particularly in the study of chromosomal aberrations and sister-chromatid exchanges in cells (Thust et al., 1980).
- Studies on the kinetics and mechanism of reactions involving 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea derivatives have provided insights into chemical reaction pathways, useful in pharmaceutical and chemical manufacturing (Sedlák et al., 2001).
Fluorescence and Spectroscopy
- Fluorophore derivatives of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea have been synthesized and studied for their fluorescent properties. These compounds have applications in biochemical assays and imaging (Frath et al., 2012).
- A study of 3-naphthyl-1-phenyl-5-(5-fluoro-2-nitrophenyl)-2-pyrazoline, a related compound, in different solvents and its interaction with β-cyclodextrin highlights its potential in developing sensitive dyes for various applications (Varghese et al., 2015).
Novel Syntheses and Chemical Properties
- The compound's derivatives have been synthesized for studying their interaction with metal ions and anions, showcasing its versatility in developing novel chemosensors and ligands (Nuñez et al., 2012).
- Research into the Henry reaction of fluorinated nitro compounds, including derivatives of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea, has expanded the understanding of these reactions, crucial in organic synthesis (Hu et al., 2012).
properties
Product Name |
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea |
|---|---|
Molecular Formula |
C13H10FN3O3 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H10FN3O3/c14-11-7-6-10(17(19)20)8-12(11)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) |
InChI Key |
VCRWTSUAWNVEPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2,2-diphenylacetohydrazide](/img/structure/B323214.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323217.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323221.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323222.png)
![N'-[(4-methoxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B323223.png)
![N'-[2-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B323224.png)



![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylanilino)acetohydrazide](/img/structure/B323234.png)
![2-(2-methoxyanilino)-N'-(4-{2-[(2-methoxyanilino)acetyl]carbohydrazonoyl}benzylidene)acetohydrazide](/img/structure/B323235.png)
![4,4'-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide)](/img/structure/B323236.png)
